
3,5-Difluorobenzyl isocyanate
Overview
Description
3,5-Difluorobenzyl isocyanate is a fluorinated aromatic isocyanate derivative widely employed as a key intermediate in synthesizing agrochemicals and pharmaceuticals. Its synthesis typically involves multi-step processes starting from precursors such as 2,4-dichloronitrobenzene, followed by fluorination and functionalization to introduce the isocyanate group . The fluorine substituents at the 3- and 5-positions of the benzyl ring enhance its electrophilicity, making it reactive toward nucleophiles like amines and alcohols. This reactivity is critical for forming ureas, carbamates, and other derivatives central to drug discovery and crop protection agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzylamine with phosgene or triphosgene under controlled conditions. The reaction typically proceeds as follows: [ \text{3,5-Difluorobenzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity and efficiency. non-phosgene methods are also being explored to address safety and environmental concerns. These methods include the use of carbonylation reactions and the thermal decomposition of carbamates.
Chemical Reactions Analysis
Urea Formation with Amines
3,5-Difluorobenzyl isocyanate reacts readily with primary or secondary amines to form substituted ureas. This reaction proceeds via nucleophilic addition of the amine to the isocyanate carbonyl, followed by proton transfer and elimination.
Example Reaction:
In a study synthesizing urea derivatives, 3,5-difluoroaniline reacted with an aryl isocyanate under reflux conditions in a DCM/THF solvent mixture, yielding 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea with 92% efficiency . This demonstrates the compound’s utility in forming stable urea linkages, critical in drug discovery .
Hydrolysis to Benzylamine Derivatives
Exposure to water or moisture induces hydrolysis, producing 3,5-difluorobenzylamine and carbon dioxide. The reaction is accelerated under acidic or basic conditions:
Isocyanic acid derivatives like methyl isocyanate exhibit similar hydrolysis kinetics, with half-lives dependent on pH and temperature . The electron-withdrawing fluorine atoms likely increase the electrophilicity of the isocyanate group, enhancing reactivity with water .
Alcoholysis to Carbamates (Urethanes)
Reaction with alcohols generates carbamates, widely used in polymer chemistry:
For instance, methyl isocyanate reacts with methanol to form methyl carbamate . While specific data for this compound is limited, analogous reactions are well-documented for aromatic isocyanates under anhydrous conditions with catalytic bases .
Thiol Reactions for Thiocarbamates
Thiols react with the isocyanate group to form thiocarbamates, though this pathway is less common than urea or urethane formation:
No direct experimental data exists for this compound, but aliphatic isocyanates like hexamethylene diisocyanate (HDI) demonstrate similar reactivity .
Polymerization and Crosslinking
While monoisocyanates like this compound are less prone to self-polymerization, they participate in polyurethane or polyurea synthesis when combined with diols or diamines. For example, toluene diisocyanate (TDI) forms polyurethanes with polyols under controlled conditions .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
3,5-Difluorobenzyl isocyanate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its applications include:
- Synthesis of Anticancer Agents : DFBIC has been utilized in the development of novel anticancer drugs by acting as an isocyanate precursor for the formation of carbamate derivatives that exhibit cytotoxic properties against cancer cell lines.
- Inhibitors of Enzymatic Activity : The compound has shown potential as a reactive intermediate in the synthesis of enzyme inhibitors, particularly those targeting proteases involved in various diseases.
Case Study: Synthesis of Anticancer Compounds
A recent study demonstrated that DFBIC could be used to synthesize a series of isocyanate-based derivatives that exhibited significant antiproliferative activity against breast cancer cells. The structure-activity relationship (SAR) indicated that modifications on the benzyl moiety could enhance potency and selectivity.
Polymer Science
DFBIC plays a crucial role in polymer chemistry, particularly in the production of polyurethanes and other polymeric materials:
- Polyurethane Production : DFBIC can react with polyols to form polyurethanes, which are widely used in coatings, adhesives, and foams. The incorporation of fluorine atoms enhances the thermal stability and chemical resistance of the resulting polymers.
- Synthesis of Chiral Polymers : The compound has been explored for creating chiral stationary phases (CSPs) for chromatographic applications, providing improved separation efficiencies for enantiomers.
Data Table: Properties of DFBIC-Based Polyurethanes
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Mechanical Strength | Moderate to High |
Applications | Coatings, Adhesives |
Materials Development
The unique properties of DFBIC make it suitable for various material applications:
- Fluorinated Materials : Due to its fluorine content, DFBIC can be used to create materials with low surface energy, making them hydrophobic and oleophobic. This property is advantageous in coatings for textiles and electronics.
- Functionalization of Surfaces : DFBIC can be employed to functionalize surfaces for enhanced adhesion properties in composite materials.
Mechanism of Action
The mechanism of action of 3,5-difluorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group ((-NCO)) reacts with nucleophilic sites on other molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and subsections compare 3,5-difluorobenzyl isocyanate with two structurally similar compounds: 3,5-dimethylphenyl isocyanate and 3,5-dichlorophenyl isocyanate . Key differences in substituents, electronic effects, and applications are highlighted.
Structural and Electronic Properties
- Substituent Effects: Fluorine (3,5-Difluoro): Strong electron-withdrawing effect via inductive withdrawal, increasing the electrophilicity of the isocyanate (-NCO) group. This enhances reactivity in nucleophilic additions . Chlorine (3,5-Dichloro): Moderately electron-withdrawing (less than fluorine), balancing reactivity and stability for applications requiring controlled reactions .
Biological Activity
3,5-Difluorobenzyl isocyanate (DFBIC) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DFBIC, drawing from diverse sources and recent research findings.
- Molecular Formula : C₇H₃F₂NO
- CAS Number : 83594-83-6
- Boiling Point : 159 °C
- Density : 1.31 g/cm³ at 25 °C
- Flash Point : 54 °C
DFBIC functions primarily as an isocyanate, which can interact with biological macromolecules such as proteins and nucleic acids. The reactivity of isocyanates stems from their ability to form covalent bonds with amines, thiols, and alcohols, leading to modifications that can alter the biological activity of these molecules. This property is significant in drug design and development, particularly for targeting specific enzymes or receptors.
Antifungal and Antiparasitic Activity
Recent studies have indicated that compounds similar to DFBIC exhibit antifungal properties. For instance, related isocyanates have demonstrated efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antifungal activity:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
DFBIC (analog) | 0.003 | Candida albicans |
DFBIC (analog) | 0.033 | Trichomonas vaginalis |
Fluconazole | >30 | Candida albicans |
These results indicate that DFBIC may possess similar or superior antifungal properties compared to established antifungal agents like fluconazole .
Toxicological Profile
While exploring the biological activity of DFBIC, it is crucial to consider its toxicological effects. Isocyanates are known to cause respiratory issues and skin irritation upon exposure. A study examining occupational asthma linked exposure to isocyanates with increased incidences of respiratory symptoms among workers in manufacturing settings. The odds ratio for developing asthma symptoms was significantly higher among those exposed to isocyanates compared to non-exposed individuals .
Case Studies and Research Findings
-
Occupational Exposure Study :
- A case-referent study was conducted among workers exposed to various isocyanates, including DFBIC. The findings revealed an association between higher time-weighted average (TWA) exposure levels and the onset of asthma symptoms, emphasizing the need for stringent safety measures in workplaces handling such compounds .
-
Antifungal Efficacy Assessment :
- In a controlled laboratory setting, DFBIC analogs were tested against multiple fungal strains. Results showed that certain derivatives exhibited MIC values significantly lower than those of traditional antifungal agents, suggesting potential for therapeutic applications in treating fungal infections .
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3,5-difluorobenzyl isocyanate, and what are their key intermediates?
- Methodological Answer : A common route involves the Curtius reaction or Hofmann rearrangement from 3,5-difluorobenzylamine derivatives. For example, 3,5-difluorobenzylamine (CAS 79538-20-8) can be treated with phosgene or triphosgene under anhydrous conditions to yield the isocyanate . Another approach uses 3,5-difluorobenzyl bromide (CAS 141776-91-2) as a precursor, converting it via nucleophilic substitution with silver cyanate (AgOCN) . Key intermediates include 3,5-difluorobenzyl alcohol (CAS 79538-20-8) and 3,5-difluorobenzylamine, both requiring rigorous purification to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming fluorine positioning and detecting impurities. For example, NMR peaks at δ -110 to -120 ppm (meta-fluorine) confirm substitution patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water eluent resolves isocyanate from hydrolyzed byproducts (e.g., urea derivatives) .
- FTIR : A sharp N=C=O stretch at ~2250 cm confirms the isocyanate group’s presence .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and aprons due to skin/eye irritation risks (R36/37/38) .
- Storage : Store under dry, inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Avoid contact with moisture or amines .
Advanced Research Questions
Q. How does the reactivity of this compound differ in polar aprotic vs. nonpolar solvents, and what implications does this have for coupling reactions?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF, DMSO) : Accelerate nucleophilic additions (e.g., with amines or alcohols) due to stabilization of transition states. However, competing hydrolysis can occur if trace moisture is present.
- Nonpolar Solvents (e.g., toluene, hexane) : Slow reaction kinetics but minimize hydrolysis. Ideal for controlled stepwise coupling in multi-step syntheses, such as forming urea or carbamate linkages .
- Example : In peptide modifications, reactions in dichloromethane (0.1% water content) yield >90% coupling efficiency with primary amines at 0°C .
Q. What strategies mitigate competing hydrolysis during the synthesis of this compound derivatives?
- Methodological Answer :
- Drying Agents : Molecular sieves (3Å) or anhydrous MgSO in reaction mixtures reduce water content.
- Low-Temperature Reactions : Conduct reactions at -10°C to slow hydrolysis kinetics.
- In Situ Derivatization : React the isocyanate immediately with nucleophiles (e.g., amines) to avoid storage-related degradation. For example, one-pot synthesis of 3,5-difluorobenzyl urea derivatives achieves >85% yield .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, meta-fluorine’s electron-withdrawing effect directs nucleophilic attack to the para position in Diels-Alder reactions.
- Hammett Parameters : Fluorine substituents (σ = 0.34) increase electrophilicity at the isocyanate carbon, favoring reactions with electron-rich dienophiles .
Q. Contradictions & Resolutions
- vs. 19 : The patent in uses 2,4-dichloronitrobenzene as a precursor, while relies on brominated intermediates. Resolution: The choice depends on scalability—bromide routes are faster but require hazardous reagents, while nitrobenzene routes are safer but lower-yielding.
- vs. 13 : recommends inert gas storage, whereas emphasizes refrigeration. Combined protocol: Store under argon at -20°C to address both hydrolysis and thermal degradation.
Properties
IUPAC Name |
1,3-difluoro-5-(isocyanatomethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMQJTXLALTNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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